molecular formula C18H25ClFN3O3S B10940998 [4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone

[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone

Cat. No.: B10940998
M. Wt: 417.9 g/mol
InChI Key: AAGUEEONARUCIA-UHFFFAOYSA-N
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Description

[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes.

    Introduction of the Benzyl Group: The benzyl group with chloro and fluoro substituents is introduced via nucleophilic substitution reactions.

    Attachment of the Piperidyl Group: The piperidyl group is attached through a coupling reaction, often using reagents like EDCI or DCC.

    Final Methanone Formation:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro and fluoro groups on the benzyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4.

    Reduction: Reagents like NaBH4 or LiAlH4.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Potential use as a drug candidate due to its piperazine core.

    Biochemistry: Studied for its interactions with biological macromolecules.

Medicine

    Therapeutics: Investigated for its potential therapeutic effects in treating various diseases.

    Diagnostics: Used in the development of diagnostic agents.

Industry

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of [4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-CHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE
  • [4-(2-FLUOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE
  • [4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO][1-(METHYL)-4-PIPERIDYL]METHANONE

Uniqueness

The presence of both chloro and fluoro substituents on the benzyl ring may confer unique pharmacological properties, such as increased potency or selectivity for certain biological targets.

Properties

Molecular Formula

C18H25ClFN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone

InChI

InChI=1S/C18H25ClFN3O3S/c1-27(25,26)23-6-4-14(5-7-23)18(24)22-10-8-21(9-11-22)13-15-2-3-16(20)12-17(15)19/h2-3,12,14H,4-11,13H2,1H3

InChI Key

AAGUEEONARUCIA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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